molecular formula C15H10Cl2N2O B2501450 2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one CAS No. 39263-96-2

2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one

Cat. No.: B2501450
CAS No.: 39263-96-2
M. Wt: 305.16
InChI Key: IJSRWGGDJUJTES-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one is a quinazoline derivative known for its diverse applications in various fields of scientific research. This compound is characterized by the presence of a chloromethyl group and a 3-chlorophenyl group attached to the quinazoline core, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one typically involves the reaction of 3-chlorobenzylamine with anthranilic acid derivatives under specific conditions. The reaction proceeds through a series of steps including cyclization and chloromethylation to yield the desired product. Common reagents used in this synthesis include phosphorus oxychloride (POCl3) and formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to replace the chloromethyl group.

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-one
  • 2-(Chloromethyl)-3-(4-chlorophenyl)quinazolin-4(3H)-one
  • 2-(Bromomethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one

Uniqueness

2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one is unique due to the presence of both chloromethyl and 3-chlorophenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(chloromethyl)-3-(3-chlorophenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c16-9-14-18-13-7-2-1-6-12(13)15(20)19(14)11-5-3-4-10(17)8-11/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSRWGGDJUJTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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